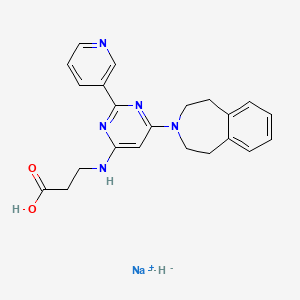

GSK-J2 (sodium salt)

Description

BenchChem offers high-quality GSK-J2 (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK-J2 (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24N5NaO2 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

sodium;hydride;3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid |

InChI |

InChI=1S/C22H23N5O2.Na.H/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);;/q;+1;-1 |

InChI Key |

OPIFJLWRUKMKMD-UHFFFAOYSA-N |

Canonical SMILES |

[H-].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A-Technical-Guide-to-GSK-J2-as-a-Negative-Control-in-Epigenetic-Research

Abstract

Section 1: The Chemical Probe Paradigm and the Non-Negotiable Role of Negative Controls

A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby enabling the study of that target's function in cellular or in vivo systems. The ideal probe exhibits high potency, selectivity, and cell permeability. However, no inhibitor is perfectly selective. Off-target effects, where the probe interacts with unintended proteins, are a pervasive challenge that can lead to misinterpretation of experimental results.

To address this, the concept of a "chemical probe pair" was developed. This consists of an active, potent inhibitor and a closely related analog that is biologically inactive against the intended target. The inactive analog, or negative control, should ideally share the same physicochemical properties and any potential off-target liabilities as the active probe. By comparing the effects of the active probe to the inactive control, researchers can confidently attribute biological phenomena to the inhibition of the primary target. Any effect observed with both compounds is likely an off-target artifact, whereas effects seen only with the active probe can be ascribed to on-target activity.

Logical Framework for Using a Chemical Probe Pair

Caption: Logic diagram for interpreting results from a chemical probe pair experiment.

Section 2: The Target: KDM6 Histone Demethylases

The primary targets of GSK-J4 are two closely related enzymes from the Jumonji C (JmjC) domain-containing family of histone demethylases:

-

KDM6A (UTX)

-

KDM6B (JMJD3)

These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically catalyze the removal of di- and tri-methylation from lysine 27 on histone H3 (H3K27me2/3)[1]. H3K27me3 is a canonical repressive mark associated with facultative heterochromatin and transcriptional silencing. By removing this mark, KDM6A and KDM6B act as transcriptional co-activators, playing crucial roles in developmental processes, cellular differentiation, and immune responses[2][3]. Dysregulation of KDM6 activity is implicated in various diseases, including cancer and inflammatory disorders[4][5].

The Catalytic Mechanism of KDM6 Demethylases

Caption: Simplified enzymatic reaction of KDM6 demethylases.

Section 3: GSK-J4 and GSK-J2: A Tale of Two Stereoisomers

GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.[6] Inside the cell, esterases rapidly cleave GSK-J4 to its active form, GSK-J1, which is a potent, competitive inhibitor of KDM6A and KDM6B[7][8]. GSK-J1 achieves this by chelating the essential Fe(II) ion in the enzyme's active site and competing with the 2-oxoglutarate cofactor, thereby blocking the demethylation reaction[6].

The critical insight lies in the stereochemistry. GSK-J1 and its inactive counterpart, GSK-J2, are stereoisomers. They possess the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms at a single chiral center.

-

GSK-J1 (Active): The specific spatial orientation of its carboxylate and pyridine nitrogen allows it to perfectly coordinate with the Fe(II) ion and fit within the catalytic pocket of KDM6 enzymes.

-

GSK-J2 (Inactive Control): Its stereoisomeric configuration prevents this precise orientation. The functional groups cannot effectively chelate the iron cofactor, rendering it unable to inhibit KDM6 activity. This makes GSK-J2 an exceptionally high-quality negative control[9].

GSK-J5 is the corresponding cell-permeable ethyl ester prodrug for the inactive GSK-J2[6]. For clarity in experimental design, researchers use the prodrug pair: GSK-J4 (active) and GSK-J5 (the prodrug of the inactive GSK-J2, though often simply referred to in context with GSK-J2's inactivity). However, many suppliers sell the inactive isomer directly as GSK-J2.

Comparative Potency Data

The stark difference in activity between GSK-J1 (the active metabolite of GSK-J4) and GSK-J2 is evident in their half-maximal inhibitory concentrations (IC50).

| Compound | Target Enzyme | Biochemical IC50 | Cellular IC50 (TNF-α release) |

| GSK-J1 | KDM6B (JMJD3) | 60 nM[10] | N/A (low permeability) |

| GSK-J4 | KDM6B (JMJD3) | 8.6 µM[7] | 9 µM[7] |

| GSK-J4 | KDM6A (UTX) | 6.6 µM[7] | - |

| GSK-J2 | KDM6B/KDM6A | >100 µM[9] | Inactive |

Note: GSK-J4's biochemical IC50 is higher than GSK-J1's because it is a prodrug and must be converted to the active form.

Section 4: Experimental Design and Protocols

The fundamental principle is to run parallel experiments: one with the vehicle (e.g., DMSO), one with the active inhibitor (GSK-J4), and one with the negative control (GSK-J2 or its prodrug GSK-J5). A true on-target effect will be observed with GSK-J4 but not with GSK-J2/J5 or the vehicle.

Protocol 1: Validating Target Engagement via Western Blot for H3K27me3

The most direct method to confirm that GSK-J4 is engaging its target in cells is to measure the level of the H3K27me3 mark, which should increase upon KDM6 inhibition.

Objective: To quantify changes in global H3K27me3 levels in cells following treatment.

Methodology:

-

Cell Seeding: Plate cells (e.g., human primary macrophages, HEK293, or a cancer cell line of interest) at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Treat cells with vehicle (e.g., 0.1% DMSO).

-

Treat cells with GSK-J4 at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Treat cells with GSK-J2 at the same concentrations as GSK-J4.

-

Incubate for a suitable duration (e.g., 24-72 hours). The half-life of histone marks can be long, so sufficient time is needed to observe an increase.

-

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS containing protease inhibitors.

-

Perform histone extraction using a commercial kit or a standard acid extraction protocol (e.g., with 0.2 M H2SO4).

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of histone extracts (e.g., 5-10 µg) on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for H3K27me3.

-

Crucially, also probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop with an ECL substrate and image the blot.

-

-

Analysis: Quantify the band intensities for H3K27me3 and normalize to the total Histone H3 loading control.

Expected Outcome: A dose-dependent increase in the H3K27me3/Total H3 ratio should be observed in GSK-J4-treated cells, while no significant change should be seen in GSK-J2 or vehicle-treated cells.

Protocol 2: Assessing Downstream Gene Expression via RT-qPCR

KDM6 enzymes regulate the expression of specific gene sets, such as those involved in inflammation[2][3]. Measuring the mRNA levels of a known KDM6 target gene is an excellent downstream functional assay.

Objective: To measure the expression of a KDM6 target gene (e.g., an inflammatory cytokine like TNF-α in LPS-stimulated macrophages).

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., primary macrophages) and treat with Vehicle, GSK-J4, and GSK-J2 (e.g., 10 µM) for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., Lipopolysaccharide (LPS) at 100 ng/mL) for 4-6 hours to induce target gene expression.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

Synthesize cDNA from equal amounts of RNA (e.g., 1 µg) using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target gene (e.g., TNF) and a housekeeping gene (GAPDH, ACTB).

-

Run the qPCR reaction on a thermal cycler.

-

-

Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene.

Expected Outcome: The LPS-induced expression of TNF should be significantly suppressed in cells pre-treated with GSK-J4, but not in those treated with GSK-J2 or the vehicle.

Protocol 3: Phenotypic Assay - Cell Proliferation

GSK-J4 has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines[12][13][14]. A cell viability or proliferation assay can be used to test for on-target phenotypic effects.

Objective: To assess the impact of KDM6 inhibition on cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., retinoblastoma Y79 cells) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

-

Treatment: Add Vehicle, GSK-J4, and GSK-J2 across a range of concentrations (e.g., 0.1 µM to 20 µM).

-

Incubation: Culture the cells for an extended period (e.g., 48-96 hours) to allow for differences in proliferation to become apparent.

-

Viability/Proliferation Measurement:

-

Use a suitable assay such as CCK-8, WST-1, or CellTiter-Glo®.

-

For example, with CCK-8, add 10 µL of the reagent to each well, incubate for 1-2 hours, and measure the absorbance at 450 nm.

-

-

Analysis: Normalize the absorbance readings to the vehicle-treated control wells to calculate the percent viability. Plot the dose-response curves for GSK-J4 and GSK-J2.

Expected Outcome: GSK-J4 should show a dose-dependent decrease in cell proliferation, while GSK-J2 should have a minimal effect at the same concentrations[13]. This would indicate that the anti-proliferative effect is mediated by KDM6 inhibition.

Section 5: Conclusion and Best Practices

GSK-J2 is not merely an optional reagent; it is an indispensable component for any experiment utilizing its active counterpart, GSK-J4. Its role as a negative control is rooted in a precise stereochemical difference that abrogates its ability to inhibit KDM6 enzymes while preserving the overall molecular structure.

Key Best Practices:

-

Always Co-Treat: Every experiment with GSK-J4 must include a parallel arm with GSK-J2 at the identical concentration.

-

Confirm Target Engagement: Before exploring downstream phenotypes, confirm that GSK-J4, and not GSK-J2, is increasing H3K27me3 levels in your specific cellular system.

-

Use the Minimal Effective Dose: Perform dose-response experiments to identify the lowest concentration of GSK-J4 that elicits the desired on-target effect to minimize potential off-target binding.

-

Complement with Orthogonal Methods: When possible, validate key findings using a non-pharmacological approach, such as siRNA or CRISPR-mediated knockdown/knockout of KDM6A and/or KDM6B[3][15].

By adhering to these principles, researchers can leverage the GSK-J4/J2 chemical probe pair to generate robust, reproducible, and accurately interpreted data, thereby advancing our understanding of the critical roles played by KDM6 demethylases in health and disease.

References

-

Sadeghi, L., & Wright, A. P. H. (2023). GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. MDPI. [Link]

-

Li, Y., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine. [Link]

-

Wang, L., et al. (2020). GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells. Journal of Cellular and Molecular Medicine. [Link]

-

Sadeghi, L., et al. (2023). GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. Cancers. [Link]

-

Huang, P.-H., et al. (2023). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences. [Link]

-

Deng, Z., et al. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Investigative Ophthalmology & Visual Science. [Link]

-

Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4. Nature. [Link]

-

Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. [Link]

-

Tang, G., et al. (2021). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Theranostics. [Link]

-

Shin, D., et al. (2018). GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies. International Journal of Molecular Sciences. [Link]

-

Wang, X., et al. (2021). KDM6 Demethylases and Their Roles in Human Cancers. Frontiers in Oncology. [Link]

-

Ohteki, T., et al. (2000). Negative Regulation of T Cell Proliferation and Interleukin 2 Production by the Serine Threonine Kinase Gsk-3. The Journal of Experimental Medicine. [Link]

-

Li, Y., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine. [Link]

-

Small-molecule inhibitor screening identifies KDM6A and KDM6B as key... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. KDM6 Demethylases and Their Roles in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mant" by Laia Sadeghi and Anthony P H Wright [digitalcommons.library.tmc.edu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. GSK J2 | Histone Demethylase Inhibitors: Tocris Bioscience [rndsystems.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Modulating H3K27me3 with the KDM6 Inhibitor GSK-J4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylation of histone H3 at lysine 27 (H3K27me3) is a canonical epigenetic mark associated with transcriptional repression, playing a pivotal role in cellular differentiation, development, and disease. The dynamic removal of this mark is catalyzed by the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A). Chemical probes that can selectively modulate the activity of these enzymes are invaluable tools for dissecting the biological consequences of H3K27me3 dynamics. This guide provides a comprehensive technical overview of a key chemical probe family—GSK-J1, its cell-permeable prodrug GSK-J4, and their respective inactive controls, GSK-J2 and GSK-J5. We will clarify the distinct roles of these molecules, detail the mechanism of action, and provide field-proven protocols for their application in cellular and biochemical assays, empowering researchers to design robust experiments and accurately interpret their findings.

The Central Role of H3K27me3 and its Demethylases

The H3K27me3 mark is deposited by the Polycomb Repressive Complex 2 (PRC2) and is a hallmark of facultative heterochromatin, leading to the silencing of target genes. This process is critical for maintaining cellular identity and preventing the inappropriate expression of lineage-specific genes. The reversibility of this mark is crucial for dynamic gene regulation during development and in response to cellular signals.

The enzymes responsible for erasing the H3K27me3/me2 marks are JMJD3 and UTX.[1] Both are Fe(II) and α-ketoglutarate-dependent oxygenases that play essential, and sometimes redundant, roles in processes such as embryonic development, immune cell activation, and cancer biology.[2] Given their importance, the ability to inhibit these enzymes with temporal control offers a powerful method to study the function of H3K27me3-mediated gene silencing.

A Family of Probes: Clarifying the Roles of GSK-J1, J2, J4, and J5

A frequent point of confusion in the literature and among researchers pertains to the nomenclature and specific use-cases of the GSK-J series of compounds. The user's query regarding "GSK-J2 sodium salt" highlights this common ambiguity. Let's clarify:

-

GSK-J1: This is the potent, active small molecule inhibitor of JMJD3 and UTX.[3] Its highly polar carboxylate group, essential for chelating the active site iron, unfortunately, restricts its ability to cross cellular membranes. Therefore, GSK-J1 is primarily used for in vitro biochemical and enzymatic assays.

-

GSK-J4: To overcome the permeability issue, GSK-J4 was developed. It is the ethyl ester prodrug of GSK-J1.[4] The ester groups mask the polar carboxylates, allowing GSK-J4 to readily enter cells. Once inside, ubiquitous intracellular esterases hydrolyze GSK-J4, releasing the active inhibitor, GSK-J1.[5] Thus, GSK-J4 is the compound of choice for all cell-based and in vivo experiments.

-

GSK-J2: This is a pyridine regio-isomer of GSK-J1.[6] Due to its structure, it cannot effectively bind the enzyme's active site and is thus a very weak inhibitor (IC50 > 100 μM).[6][7] Its purpose is to serve as an inactive negative control for GSK-J1 in biochemical assays . The "sodium salt" form is simply a formulation to improve solubility and does not confer activity.

-

GSK-J5: Correspondingly, GSK-J5 is the cell-permeable ethyl ester prodrug of the inactive GSK-J2.[4][8] It serves as the essential inactive negative control for GSK-J4 in cell-based experiments .[4][8]

Using the correct active compound (GSK-J4 for cells) and its matched inactive control (GSK-J5 for cells) is paramount for ensuring that any observed biological effect is a direct result of KDM6 inhibition and not due to off-target or compound-specific toxicity.[4]

Mechanism of Action: Competitive Inhibition at the Catalytic Site

GSK-J1, the active metabolite of GSK-J4, functions as a competitive inhibitor. It mimics the binding of the α-ketoglutarate co-factor, with its propanoic acid moiety forming critical interactions within the enzyme's active site. This, along with a bidentate chelation of the catalytic Fe(II) ion by the pyridine nitrogen and a carboxylate oxygen, effectively blocks the demethylase activity of both JMJD3 and UTX.

Caption: Prodrug activation and mechanism of KDM6 inhibition.

Experimental Design & Protocols

A robust experimental design is self-validating. This means incorporating the necessary controls and downstream analyses to confirm that the inhibitor is performing as expected and that the observed phenotype is a direct consequence of the intended enzymatic inhibition.

Compound Preparation and Cellular Treatment

Causality: GSK-J4 is hydrophobic and requires an organic solvent for solubilization. DMSO is the standard choice. Creating a high-concentration stock allows for minimal solvent addition to cell culture media, reducing solvent-induced artifacts. The final concentration and treatment time are critical variables that must be optimized for each cell type and experimental question, as sensitivity can vary.

Protocol: Stock Solution and Cell Treatment

-

Stock Preparation: Dissolve GSK-J4 (and GSK-J5 for control) in fresh, anhydrous DMSO to create a 10 mM stock solution.[9] Vendor datasheets suggest solubility up to 100 mM in DMSO.[1]

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year).[10]

-

Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

-

Treatment: Thaw an aliquot of GSK-J4 and the GSK-J5 negative control. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Typical working concentrations range from 1 µM to 25 µM.[4][11]

-

Controls: Always include three parallel treatment groups:

-

Vehicle Control (e.g., 0.1% DMSO)

-

Inactive Control (GSK-J5 at the same concentration as GSK-J4)

-

Active Inhibitor (GSK-J4)

-

-

Incubation: Incubate cells for the desired duration. Common time points for observing changes in histone methylation and gene expression are 24, 48, or 72 hours.[11]

-

Harvesting: After incubation, harvest cells for downstream analysis (e.g., protein extraction for Western Blot, chromatin preparation for ChIP-seq).

Validation 1: Western Blot for Global H3K27me3 Levels

Causality: The most direct and crucial validation step is to confirm that GSK-J4 treatment leads to an increase in the global levels of H3K27me3. This demonstrates target engagement and successful inhibition of the demethylases. Total Histone H3 is used as a loading control to normalize for the amount of histone protein loaded in each lane.

Protocol: Histone Extraction and Western Blot

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in Laemmli buffer or use a histone extraction kit for cleaner preparations.[11] For whole-cell lysates, RIPA buffer can also be used.[12]

-

Quantification: Quantify protein concentration using a standard method like the BCA assay.

-

Gel Electrophoresis: Load 15-30 µg of protein lysate onto a 4-20% SDS-PAGE gel and run until adequate separation is achieved.[11]

-

Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 4-5% non-fat milk or BSA in PBS with 0.1% Tween-20 (PBST).[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Anti-H3K27me3 (Use a ChIP-grade, validated antibody)

-

Anti-Total Histone H3 (as a loading control)

-

-

Washing & Secondary Antibody: Wash the membrane 3x with PBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with PBST again. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

-

Analysis: Quantify band intensity using software like ImageJ. The H3K27me3 signal should be normalized to the Total H3 signal. Expect to see a dose- and time-dependent increase in H3K27me3 levels in GSK-J4 treated cells, but not in vehicle or GSK-J5 treated cells.[12]

Validation 2: Chromatin Immunoprecipitation (ChIP-seq)

Causality: While Western blotting shows global changes, ChIP-seq reveals the specific genomic loci where H3K27me3 levels are altered. This is critical for linking the inhibition of JMJD3/UTX to changes in the expression of specific target genes. A successful experiment will show increased H3K27me3 peaks at the promoter regions of genes known to be regulated by these demethylases.

Caption: A typical experimental workflow for validating GSK-J4 activity.

Protocol: Chromatin Immunoprecipitation

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis & Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-600 bp. Verify fragment size on an agarose gel.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Set aside a small portion of the lysate as the "Input" control.

-

Incubate the remaining lysate overnight at 4°C with a validated anti-H3K27me3 antibody. An IgG antibody should be used as a negative control.

-

-

Bead Capture & Washes: Add Protein A/G beads to capture the antibody-chromatin complexes. Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.

-

Analysis: Use the purified DNA for qPCR analysis of specific target gene promoters or for library preparation and next-generation sequencing (ChIP-seq).

Data Interpretation & Best Practices

Trustworthiness through Controls: The importance of the GSK-J5 negative control cannot be overstated. Any phenotypic or gene expression change observed with GSK-J4 must not be present in the GSK-J5-treated sample.[4] This is the cornerstone of demonstrating that the effect is due to the specific inhibition of H3K27 demethylases.

Selectivity and Potential Off-Targets: While GSK-J1/J4 are highly potent against the KDM6 family, some studies have shown inhibitory activity against members of the KDM5 family (H3K4me3/me2 demethylases), particularly KDM5B and KDM5C, albeit at lower potency.[13][14] Researchers should be aware of this potential for off-target effects. If a phenotype could plausibly be explained by changes in H3K4 methylation, it is advisable to perform secondary validation, such as siRNA-mediated knockdown of JMJD3 and UTX, to confirm the phenotype is specifically linked to KDM6 activity.[4]

Data Summary Table

| Compound | Target | Potency (IC50) | Primary Use | Control For |

| GSK-J1 | JMJD3/KDM6B | ~28-60 nM[3] | Biochemical Assays | - |

| UTX/KDM6A | ~53 nM | |||

| GSK-J2 | JMJD3/UTX | > 100 µM[6][7] | Biochemical Negative Control | GSK-J1 |

| GSK-J4 | JMJD3/KDM6B | ~8.6 µM (cellular prodrug)[10][14] | Cell-based / In vivo Assays | - |

| UTX/KDM6A | ~6.6 µM (cellular prodrug)[10][14] | |||

| GSK-J5 | JMJD3/UTX | Inactive Prodrug[4][8] | Cell-based Negative Control | GSK-J4 |

Note: IC50 values for GSK-J4 reflect its activity after conversion to GSK-J1 inside the cell or in specific assay formats like AlphaLISA and may differ from the highly potent values of pure GSK-J1 in enzymatic assays.

Conclusion

The GSK-J4 prodrug and its active form, GSK-J1, are powerful chemical tools for investigating the roles of H3K27me3 demethylation in health and disease. By understanding the specific roles of each member of this compound family and employing a rigorous experimental design that includes the essential inactive controls (GSK-J5/J2), researchers can generate reliable and high-impact data. The protocols and insights provided in this guide serve as a foundation for scientists to confidently explore the dynamic world of histone demethylase biology.

References

-

Heinemann, B., et al. (2014). Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. Oncotarget, 5(19), 9546–9557. [Link]

-

Wang, X., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine, 9, 843282. [Link]

-

Li, Y., et al. (2020). GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells. Cancer Cell International, 20, 225. [Link]

-

Tocris Bioscience. GSK J4. [Link]

-

Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404–408. [Link]

-

Hsieh, P.-H., et al. (2021). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences, 22(19), 10798. [Link]

-

Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]

-

Chevalier, B., et al. (2020). The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays. Parasites & Vectors, 13, 142. [Link]

-

ResearchGate. GSK-J1/J4 inhibition of several histone demethylase subfamilies. [Link]

-

Kruse, U., et al. (2014). Inhibition of demethylases by GSK-J1/J4. Nature, 514, E1-E3. [Link]

-

ResearchGate. The effect of GSK-J4 on global H3K27me3 during RA-induced differentiation. [Link]

-

Artyomov Lab. Ultra-Low Input Native Chromatin Immunoprecipitation coupled with Sequencing. [Link]

-

Tampere University. OPTIMIZATION OF CHIP-SEQ PROTOCOL TO STUDY EPIGENETIC CHARACTERISTICS OF MEDULLOBLASTOMA AND ATYPICAL TERATOID/RHABDOID TUMOR. [Link]

-

Agger, K., et al. (2007). UTX and JMJD3 are histone H3K27 demethylases involved in HOX gene regulation and development. Nature, 449(7163), 731–734. [Link]

Sources

- 1. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tryps.rockefeller.edu [tryps.rockefeller.edu]

- 7. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

The Critical Distinction: A Technical Guide to GSK-J1 and its Inactive Isomer GSK-J2

For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulation, the selective inhibition of histone demethylases presents a powerful tool. Within this domain, the Jumonji C (JmjC) domain-containing histone demethylase inhibitors GSK-J1 and its closely related isomer, GSK-J2, are frequently employed. However, a fundamental understanding of their profound functional differences is paramount for rigorous and reproducible scientific inquiry. This guide provides an in-depth technical analysis of GSK-J1 and GSK-J2, elucidating their structural disparities, mechanisms of action, and appropriate experimental applications.

Introduction: The Significance of KDM6 Histone Demethylases

Histone post-translational modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. The methylation of histone H3 at lysine 27 (H3K27) is a key repressive mark, and its removal is catalyzed by the KDM6 family of histone demethylases, which includes JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes play critical roles in a multitude of biological processes, including cellular differentiation, development, immunity, and tumorigenesis.[2][3] Consequently, the ability to selectively modulate their activity with small molecule inhibitors is of immense interest for both basic research and therapeutic development.

The Isomeric Dichotomy: GSK-J1 vs. GSK-J2

GSK-J1 and GSK-J2 are constitutional isomers, possessing the same molecular formula but differing in the connectivity of their atoms. This subtle structural variance translates into a stark contrast in their biological activity.

Chemical Structure and the Basis of Activity

GSK-J1 is a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX.[1][4] Its inhibitory activity is critically dependent on a specific structural motif: a pyridine ring and a carboxylate group positioned to form a bidentate interaction with the catalytic metal ion (Fe²⁺) in the active site of the enzyme.[5] This chelation is essential for displacing the cofactor α-ketoglutarate and inhibiting the demethylase activity.

In contrast, GSK-J2 is a regio-isomer of GSK-J1 where the pyridine nitrogen is in a different position.[5] This seemingly minor alteration prevents the formation of the crucial bidentate interaction with the metal ion in the enzyme's active site.[5] As a result, GSK-J2 exhibits significantly weaker or no inhibitory activity against JMJD3 and UTX, rendering it an ideal negative control for experiments utilizing GSK-J1.[5][6]

Mechanism of Action: Competitive Inhibition

GSK-J1 acts as a competitive inhibitor with respect to the cofactor α-ketoglutarate.[7] By binding to the active site and chelating the iron, it prevents the binding of α-ketoglutarate, which is essential for the catalytic activity of the JmjC domain-containing demethylases. The inability of GSK-J2 to effectively chelate the iron atom explains its lack of significant inhibitory function.

The following diagram illustrates the differential binding of GSK-J1 and GSK-J2 within the catalytic pocket of a KDM6 enzyme.

Caption: Differential interaction of GSK-J1 and GSK-J2 with the KDM6 active site.

Comparative Analysis: Potency and Selectivity

The functional disparity between GSK-J1 and GSK-J2 is most evident in their inhibitory concentrations (IC₅₀).

| Compound | Target | IC₅₀ | Reference |

| GSK-J1 | JMJD3 (KDM6B) | 60 nM | [1][4] |

| UTX (KDM6A) | ~60 nM | [1] | |

| JARID1B (KDM5B) | 0.95 µM | [1] | |

| JARID1C (KDM5C) | 1.76 µM | [1] | |

| GSK-J2 | JMJD3 (KDM6B) | 49 µM | [6][8] |

| UTX (KDM6A) | >100 µM | [6][8] |

As the data clearly indicates, GSK-J1 is a highly potent inhibitor of the KDM6 family, with some activity against other KDM subfamilies at higher concentrations. In stark contrast, GSK-J2 shows negligible activity against the primary targets, with IC₅₀ values several orders of magnitude higher than GSK-J1.[6][8]

Experimental Application: The Importance of the Negative Control

Given its lack of significant on-target activity, GSK-J2 serves as an indispensable tool for validating the specificity of GSK-J1's effects in cellular and in vivo experiments.[5][7] Any observed phenotype following treatment with GSK-J1 should be absent or significantly diminished in cells or animals treated with an equivalent concentration of GSK-J2. This control is crucial to attribute the biological outcome to the specific inhibition of KDM6 demethylases and not to off-target effects or the general chemical structure of the compound.

Cell Permeability and Prodrug Strategy: GSK-J4 and GSK-J5

A critical consideration for cell-based assays is the cellular permeability of the inhibitors. Both GSK-J1 and GSK-J2 have limited cell permeability due to their polar carboxylate groups.[5] To overcome this, cell-permeable ethyl ester prodrugs have been developed:

-

GSK-J4: The ethyl ester of GSK-J1.

-

GSK-J5: The ethyl ester of GSK-J2.

Once inside the cell, these prodrugs are rapidly hydrolyzed by intracellular esterases to release the active inhibitor (GSK-J1) and the inactive control (GSK-J2), respectively.[5] Therefore, for cellular experiments, GSK-J4 should be used as the active compound and GSK-J5 as the corresponding negative control.

The following workflow illustrates the prodrug activation and subsequent inhibition pathway.

Caption: Cellular uptake and activation of the GSK-J4 prodrug.

Experimental Protocols

In Vitro Histone Demethylase Inhibition Assay

Objective: To determine the IC₅₀ of GSK-J1 and GSK-J2 against a purified KDM6 enzyme.

Materials:

-

Purified recombinant JMJD3 or UTX enzyme.

-

Biotinylated H3K27me3 peptide substrate.

-

AlphaLISA® detection reagents.

-

GSK-J1 and GSK-J2 dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).

-

α-ketoglutarate, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.

Procedure:

-

Prepare a serial dilution of GSK-J1 and GSK-J2 in assay buffer.

-

In a 384-well plate, add the enzyme, peptide substrate, and cofactors.

-

Add the serially diluted inhibitors or vehicle control (DMSO) to the wells.

-

Initiate the demethylation reaction by adding α-ketoglutarate.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding a chelating agent (e.g., EDTA).

-

Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the inhibition curve and calculate the IC₅₀ values.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of GSK-J4 with its target KDM6 protein in intact cells.

Materials:

-

Cells expressing the target KDM6 enzyme.

-

GSK-J4 and GSK-J5 dissolved in DMSO.

-

Cell lysis buffer.

-

Antibodies against the target protein and a loading control.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Treat cells with GSK-J4, GSK-J5, or vehicle control for a specified time.

-

Harvest and resuspend the cells in a phosphate-buffered saline (PBS).

-

Aliquot the cell suspension and heat the samples to a range of temperatures.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Quantify the band intensities and plot the protein melting curves. A shift in the melting curve in the presence of GSK-J4 compared to the control indicates target engagement.

Conclusion

The distinction between GSK-J1 and its isomer GSK-J2 is not merely academic; it is fundamental to the design and interpretation of experiments aimed at understanding the biological roles of KDM6 histone demethylases. GSK-J1 is a potent and valuable tool for inhibiting H3K27 demethylation, while GSK-J2 provides an essential negative control to ensure the observed effects are on-target. For cellular studies, the use of their respective prodrugs, GSK-J4 and GSK-J5, is critical for achieving intracellular activity. By adhering to rigorous experimental design, including the consistent use of the appropriate inactive control, researchers can confidently dissect the intricate functions of this important class of epigenetic regulators.

References

-

Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]

-

The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. PubMed Central. [Link]

-

GSK-J1. Structural Genomics Consortium. [Link]

-

Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina. ResearchGate. [Link]

-

Inhibition of demethylases by GSK-J1/J4. ResearchGate. [Link]

-

A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. PMC - NIH. [Link]

-

GSK-J1/J4 inhibition of several histone demethylase subfamilies. a,... ResearchGate. [Link]

-

The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. MDPI. [Link]

-

The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays. NIH. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Definitive Guide to Identifying JMJD3 and UTX Inhibitor Negative Controls

Content Type: Technical Guide Audience: Senior Researchers, Chemical Biologists, Drug Discovery Scientists Focus: High-fidelity experimental design using matched negative controls for H3K27me3 demethylases.

Part 1: The Crisis of Specificity in Epigenetic Probes

In the study of histone demethylases, particularly the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), the use of small-molecule inhibitors is a powerful strategy to interrogate chromatin dynamics. However, a common failure mode in experimental design is the reliance on vehicle controls (DMSO) alone.

Vehicle controls account for solvent toxicity but fail to control for the chemical scaffold's off-target interactions . Many epigenetic inhibitors possess reactive moieties or metal-chelating pharmacophores that can bind non-specifically to other metalloenzymes or intercalate DNA.

The Solution: The use of a structurally matched negative control —an inactive isomer that retains the physicochemical properties (solubility, permeability, size) of the active probe but lacks the specific binding affinity for the target active site.

Part 2: The Gold Standard Pair – GSK-J Series

The most rigorously validated probe set for JMJD3/UTX is the GSK-J series. Understanding the relationship between these molecules is essential for designing self-validating experiments.

The Biochemical Pair (Cell-Free Assays)

-

Active Probe: GSK-J1

-

Negative Control: GSK-J2

-

Structure: A regioisomer of GSK-J1.

-

Mechanism of Inactivity:[4] The pyridine nitrogen is shifted, preventing the bidentate coordination required to chelate the active site metal.

-

The Cellular Pair (Live Cell Assays)

-

Active Probe: GSK-J4

-

Negative Control: GSK-J5

Table 1: Physicochemical & Activity Profile[10]

| Feature | Active Probe (GSK-J4) | Negative Control (GSK-J5) | Rationale for Control |

| Target | JMJD3 / UTX | None (Inactive) | Distinguishes on-target efficacy. |

| IC50 (JMJD3) | ~60 nM (as hydrolyzed J1) | > 100 µM | Verifies lack of potency. |

| Cell Entry | High (Ester prodrug) | High (Ester prodrug) | Controls for uptake kinetics. |

| Solubility | DMSO Soluble | DMSO Soluble | Controls for precipitation/aggregates. |

| Core Scaffold | Tetrahydrobenzazepine | Tetrahydrobenzazepine | Controls for scaffold toxicity. |

Part 3: Mechanism of Action & Visualization

The following diagram illustrates the "Molecular Logic" behind why the negative control fails to bind, despite being chemically identical in mass and solubility.

Figure 1: The prodrug strategy and the structural basis for the inactivity of the negative control.

Part 4: Experimental Protocols for Validation

To scientifically validate a JMJD3/UTX phenotype, you must run three parallel arms: Vehicle (DMSO) , Active (GSK-J4) , and Inactive (GSK-J5) .

Protocol: Cellular H3K27me3 Demethylation Assay

Objective: Confirm that GSK-J4 increases H3K27me3 levels (by blocking demethylation) while GSK-J5 does not.

Materials:

-

Cell Line: LPS-stimulated Macrophages (e.g., BMDMs) or HeLa cells.

-

Compounds: GSK-J4 (10 mM stock in DMSO), GSK-J5 (10 mM stock in DMSO).

-

Readout: Western Blot for H3K27me3 (Global) or RT-qPCR for Target Genes (e.g., TNF, IL6).

Step-by-Step Workflow:

-

Seeding: Seed cells at 70% confluency in 6-well plates.

-

Pre-treatment:

-

Arm A (Vehicle): Add DMSO (0.1% v/v).

-

Arm B (Active): Add GSK-J4 (Final conc: 2–5 µM). Note: Do not exceed 10 µM to avoid off-target KDM5 inhibition.

-

Arm C (Control): Add GSK-J5 (Final conc: 2–5 µM).

-

-

Incubation: Incubate for 24 hours .

-

Why? Histone turnover is slow; sufficient time is needed to accumulate methylation marks.

-

-

Lysis & Extraction:

-

Perform acid extraction of histones (standard H2SO4 protocol) to preserve methyl marks.

-

-

Western Blotting:

-

Primary Ab: Anti-H3K27me3 (1:1000).[5]

-

Loading Control: Anti-Total H3 (1:2000). Do not use GAPDH/Actin for histone normalization.

-

Self-Validating Criteria:

-

Valid Result: Arm B shows a >2-fold increase in H3K27me3 compared to Arm A. Arm C shows H3K27me3 levels comparable to Arm A.

-

Invalid (Toxicity): If Arm C shows massive cell death or altered morphology, the scaffold is toxic, and the result in Arm B is confounded.

-

Invalid (Off-Target): If Arm C causes H3K27me3 accumulation, the "inactive" control is binding non-specifically, or the concentration is too high.

Part 5: Decision Logic for New Inhibitors

If you are evaluating a novel JMJD3 inhibitor (e.g., TSI-1 or a new synthetic hit) that lacks a commercial negative control, follow this decision tree to validate it.

Figure 2: Workflow for validating chemical probes when a commercial negative control is not immediately obvious.

References

-

Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response."[11] Nature, 488(7411), 404–408. [12]

-

Heinemann, B., et al. (2014).[13] "Inhibition of demethylases by GSK-J1/J4." Nature, 514(7520), E1–E2.

-

Burchfield, J. G., et al. (2015). "Pharmacological inhibition of JMJD3/UTX with GSK-J4." MedChemComm, 6, 1500-1505.

-

Structural Genomics Consortium (SGC). "GSK-J1/GSK-J4 Chemical Probe."

Sources

- 1. Histone demethylase JMJD3 downregulation protects against aberrant force-induced osteoarthritis through epigenetic control of NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium(III)-Based Inhibitor of the JMJD3-H3K27me3 Interaction and Modulator of the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Probes for Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JMJD3: a critical epigenetic regulator in stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Biological Inactivity of GSK-J2 in Histone Demethylase Assays: A Case Study in the Criticality of Negative Controls

Introduction: The Significance of Histone Demethylase Inhibitors and the KDM6 Subfamily

The dynamic regulation of histone methylation is a cornerstone of epigenetic control, influencing gene expression, cellular differentiation, and development. The Jumonji C (JmjC) domain-containing histone demethylases are a large family of enzymes that remove methyl groups from lysine residues on histones. Within this family, the KDM6 subfamily, comprising KDM6A (UTX) and KDM6B (JMJD3), has garnered significant attention as it specifically demethylates di- and tri-methylated histone H3 at lysine 27 (H3K27me2/3), a mark predominantly associated with transcriptional repression. The activity of KDM6A and KDM6B is implicated in a variety of biological processes, including inflammation, development, and the progression of several cancers[1][2][3]. This has made them attractive targets for therapeutic intervention.

The development of small molecule inhibitors targeting these enzymes has provided powerful tools to probe their biological functions and assess their therapeutic potential. GSK-J1 and its cell-permeable prodrug, GSK-J4, were among the first potent and selective inhibitors of the KDM6 subfamily to be identified[4][5]. However, the true value of these chemical probes in research is unlocked when used in conjunction with appropriate negative controls. This guide focuses on GSK-J2, a close structural isomer of GSK-J1, and its crucial role as a biologically inactive control in histone demethylase assays. Understanding the basis for GSK-J2's inactivity provides a deeper appreciation for the principles of inhibitor design and the rigorous validation required in chemical biology.

The Tale of Two Isomers: GSK-J1/J4 vs. GSK-J2/J5

GSK-J1 is a potent inhibitor of KDM6A and KDM6B, with reported IC50 values in the nanomolar to low micromolar range[4][5]. Due to its polar carboxylate group, which limits cell permeability, a prodrug strategy was employed, leading to the development of GSK-J4, the ethyl ester of GSK-J1. Inside the cell, esterases rapidly hydrolyze GSK-J4 to the active GSK-J1[6][7].

Crucially, in parallel with the development of GSK-J1 and GSK-J4, their respective isomers, GSK-J2 and GSK-J5, were synthesized[7]. GSK-J2 is a stereoisomer of GSK-J1, and GSK-J5 is the corresponding ethyl ester prodrug of GSK-J2[8][9]. Despite having analogous physicochemical properties to their active counterparts, GSK-J2 and GSK-J5 are biologically inactive in histone demethylase assays[6][7]. This pairing of active and inactive molecules provides an elegant experimental system to dissect the specific effects of KDM6 inhibition from off-target or non-specific cellular responses.

Comparative Inhibitory Activity

The stark difference in the biological activity of these molecules is evident in their half-maximal inhibitory concentrations (IC50) against various histone demethylases.

| Compound | Target Demethylase | IC50 (µM) | Reference |

| GSK-J1 | KDM6B (JMJD3) | 0.06 | [5] |

| KDM6A (UTX) | ~0.066 | [8] | |

| KDM5B | ~11 | [5] | |

| KDM5C | ~94 | [5] | |

| GSK-J2 | KDM6B (JMJD3) | >100 | [6] |

| GSK-J4 | KDM6B (JMJD3) | 8.6 | [8] |

| KDM6A (UTX) | 6.6 | [8] | |

| KDM5B | ~10 | [8] | |

| KDM5C | ~10 | [8] | |

| GSK-J5 | KDM6B (JMJD3) | No effect | [6] |

Note: IC50 values can vary between different assay formats (e.g., AlphaLISA vs. mass spectrometry-based assays).

The Mechanistic Underpinnings of GSK-J2's Inactivity

The JmjC domain-containing histone demethylases are iron (Fe²⁺) and α-ketoglutarate (α-KG) dependent oxygenases. The catalytic mechanism involves the coordination of Fe²⁺ and α-KG in the active site, which then facilitates the oxidative demethylation of the methylated lysine substrate.

GSK-J1 acts as a competitive inhibitor by chelating the active site Fe²⁺ and mimicking the binding of the α-KG cofactor. The specific stereochemistry and orientation of the functional groups in GSK-J1 are critical for this interaction[7].

GSK-J2, as an isomer of GSK-J1, possesses the same chemical formula and connectivity of atoms but differs in the spatial arrangement of its atoms. This seemingly subtle difference has profound consequences for its ability to bind to the catalytic pocket of KDM6 enzymes. The altered stereochemistry of GSK-J2 prevents it from adopting the correct conformation to effectively chelate the iron cofactor and interact with key residues in the active site[6][7]. This lack of productive binding renders it incapable of inhibiting the demethylase activity of the enzyme.

Caption: Mechanism of action for GSK-J1 vs. GSK-J2.

Experimental Workflows for Validating GSK-J2 Inactivity

A multi-pronged approach is essential to rigorously demonstrate the biological inactivity of GSK-J2 in histone demethylase assays. This typically involves in vitro biochemical assays and cell-based assays.

In Vitro Histone Demethylase Activity Assay (AlphaLISA-based)

This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of purified KDM6A or KDM6B.

Caption: AlphaLISA-based in vitro demethylase assay workflow.

Step-by-Step Protocol:

-

Substrate Immobilization: Biotinylated H3K27me3 peptide is immobilized on streptavidin-coated microplate wells.

-

Enzyme and Inhibitor Addition: Recombinant KDM6A or KDM6B enzyme is added to the wells in the presence of varying concentrations of the test compounds (GSK-J4 and GSK-J5) or vehicle control.

-

Enzymatic Reaction: The plate is incubated to allow the demethylation reaction to proceed.

-

Detection Antibody: An antibody specific for the demethylated product (H3K27me2) is added, followed by the addition of AlphaLISA acceptor beads conjugated to a secondary antibody.

-

Donor Beads: Streptavidin-coated donor beads are added, which bind to the biotinylated peptide.

-

Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which, if in proximity to the acceptor beads (i.e., if the demethylated product is present and bound by the antibody), will trigger a chemiluminescent signal at 615 nm.

-

Data Analysis: The signal intensity is inversely proportional to the enzyme activity. A high signal indicates inhibition of demethylation. IC50 values are calculated by plotting the signal against the inhibitor concentration.

Cellular Assay: Immunofluorescence Staining for H3K27me3

This assay assesses the ability of the cell-permeable prodrugs (GSK-J4 and GSK-J5) to modulate H3K27me3 levels in a cellular context.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Cells (e.g., HeLa or primary macrophages) are cultured on coverslips and treated with GSK-J4, GSK-J5, or a vehicle control for a specified period (e.g., 24-48 hours).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to nuclear proteins.

-

Immunostaining: Cells are incubated with a primary antibody specific for H3K27me3, followed by a fluorescently labeled secondary antibody.

-

Nuclear Counterstaining: The nuclei are stained with a DNA dye such as DAPI.

-

Microscopy and Image Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The intensity of the H3K27me3 signal within the nucleus is quantified.

-

Expected Outcome: Treatment with the active inhibitor GSK-J4 is expected to lead to an increase in nuclear H3K27me3 levels, while GSK-J5 should have no effect compared to the vehicle control[4][6].

Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound directly binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation[10][11].

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

-

Cell Treatment: Intact cells are treated with GSK-J4, GSK-J5, or vehicle.

-

Thermal Challenge: The cell suspensions are heated to a range of temperatures.

-

Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

-

Protein Quantification: The amount of soluble KDM6A or KDM6B in the supernatant is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein against the temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement. GSK-J4 would be expected to induce a thermal shift for KDM6A/B, while GSK-J5 would not.

Conclusion: The Imperative of the Inactive Control

The biological inactivity of GSK-J2 in histone demethylase assays is a direct consequence of its stereochemistry, which precludes effective binding to the catalytic site of KDM6 enzymes. This makes GSK-J2, and its cell-permeable prodrug GSK-J5, indispensable tools for researchers studying the roles of KDM6A and KDM6B. By using these inactive isomers as negative controls, scientists can confidently attribute the observed biological effects of GSK-J1/J4 to the specific inhibition of H3K27 demethylation, rather than to off-target effects or general chemical stress. This technical guide underscores a fundamental principle of chemical biology: the rigorous use of well-characterized active and inactive probe pairs is essential for generating robust and reproducible data.

References

- MedchemExpress. (n.d.). GSK-J4 | JMJD3/UTX Inhibitor.

- Heinemann, B., et al. (2014). GSK-J1/J4 inhibition of several histone demethylase subfamilies. ResearchGate.

- Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408.

- Wang, L., et al. (2020). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Theranostics, 10(24), 10838-10854.

- Li, Y., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. International Journal of Molecular Sciences, 23(11), 6205.

- Selleck Chemicals. (n.d.). GSK-J4 Histone Demethylase inhibitor.

- Tocris Bioscience. (n.d.). GSK J4 | Histone Demethylase Inhibitors.

- Kim, D. H., et al. (2021). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences, 22(21), 11956.

- Lochmann, T. L., et al. (2018). Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma. Science Translational Medicine, 10(441), eaao4680.

- Zhang, G., et al. (2018). The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells. OncoTargets and Therapy, 11, 8819-8827.

- Kruidenier, L., et al. (2012). Structure of the inhibitor GSK-J1 bound in the catalytic pocket of human JMJD3. ResearchGate.

- MedchemExpress. (n.d.). GSK-J1 | JMJD3/KDM6B Inhibitor.

- Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4. ResearchGate.

- Liu, Y., et al. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. Clinica Chimica Acta, 547, 117457.

- Al-Ali, H., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(9), 2465.

- Abcam. (2020). KDM6A/KDM6B Activity Quantification Kit (Colorimetric).

- Mohammad, F., et al. (2019). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. Neoplasia, 21(1), 107-118.

- KDM6B regulates the maturation and cytotoxicity of TCRαβ+CD8αα+ intestinal intraepithelial lymphocytes. (2022). Nature Communications, 13(1), 163.

- A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023). bioRxiv.

- James, A. W., et al. (2020). Pharmacological targeting of KDM6A and KDM6B, as a novel therapeutic strategy for treating craniosynostosis in Saethre-Chotzen syndrome. Stem Cell Research & Therapy, 11(1), 528.

- BPS Bioscience. (n.d.). Demethylase Screening and Profiling Services.

- Martínez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2223-2234.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). ResearchGate.

- Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.

- CETSA. (n.d.). Publications.

Sources

- 1. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The histone demethylase Kdm6b regulates the maturation and cytotoxicity of TCRαβ+CD8αα+ intestinal intraepithelial lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Structural and Physicochemical Divergence of GSK-J2 Forms

Executive Summary

GSK-J2 is the designated inactive regio-isomer negative control for the potent H3K27 histone demethylase inhibitor, GSK-J1.[1][2] It is frequently misunderstood as a prodrug; however, its primary utility lies in validating the on-target specificity of GSK-J1 (active acid) and GSK-J4 (active ester prodrug).

The distinction between GSK-J2 Sodium Salt and GSK-J2 Free Acid is a critical parameter in experimental design. While the Free Acid represents the protonated, neutral species often used in organic synthesis or non-aqueous environments, the Sodium Salt is engineered to match the ionic and solubility profile of the active drug's salt form (GSK-J1 Sodium), ensuring that negative control data reflects target engagement rather than solubility artifacts or pH discrepancies.

This guide analyzes the structural mechanics, solubility profiles, and experimental protocols for both forms, providing a definitive reference for their application in epigenetic drug discovery.

Molecular Architecture & Mechanism of Inactivity

To understand the salt forms, one must first understand the parent molecule. GSK-J2 is a pyridine regio-isomer of GSK-J1.[1][2][3] The structural divergence is subtle but functionally binary.

Structural Comparison (Active vs. Inactive)

The efficacy of the GSK-J series relies on the coordination of the inhibitor to the Fe(II) cofactor within the Jumonji catalytic pocket.

-

GSK-J1 (Active): Contains a pyridine ring with the nitrogen at the 2-position . This allows a bidentate coordination with the catalytic metal center, blocking the enzyme.[3]

-

GSK-J2 (Inactive): Contains a pyridine ring with the nitrogen at the 3-position .[4] This steric shift prevents metal coordination, rendering the molecule inert against JMJD3/UTX (IC50 > 100 µM).

Free Acid vs. Sodium Salt

The difference between the Free Acid and Sodium Salt lies in the ionization of the propanoic acid tail.

| Feature | GSK-J2 Free Acid | GSK-J2 Sodium Salt |

| CAS Number | 1394854-52-4 | 2108665-15-0 |

| Formula | C₂₂H₂₃N₅O₂ | C₂₂H₂₃N₅O₂[1] · Na |

| Molecular Weight | 389.5 g/mol | 412.4 g/mol |

| State | Protonated Carboxylic Acid (-COOH) | Carboxylate Anion (-COO⁻ Na⁺) |

| Primary Utility | Organic synthesis, non-polar stocks | Biological Negative Control (Matches GSK-J1 Na) |

Structural Visualization

The following diagram illustrates the critical nitrogen shift that renders GSK-J2 inactive, and the ionization state distinguishing the salt from the acid.

Figure 1: Structural relationship between active GSK-J1 and inactive GSK-J2, and the derivation of salt forms.

Physicochemical Profiling & Solubility

The choice between Free Acid and Sodium Salt is dictated by the solvent system and the control requirements.

Solubility Data

While the sodium salt is theoretically more water-soluble, the lipophilic core of the GSK-J scaffold (benzazepine and pyrimidine rings) limits direct aqueous solubility for both forms.

| Solvent | GSK-J2 Free Acid | GSK-J2 Sodium Salt | Recommendation |

| DMSO | ~100 mM (High) | ~50-100 mM (High) | Primary Stock Solvent |

| Ethanol | Low (< 5 mM) | Low | Not Recommended |

| Water (PBS) | Insoluble (< 0.1 mM) | Sparingly Soluble* | Requires DMSO predissolution |

| 1 eq. HCl | ~50 mM | N/A | Alternative for Acid |

> Critical Note: Even the Sodium Salt should be dissolved in DMSO first to create a stock solution. Direct dissolution in water often leads to precipitation due to the hydrophobic aromatic core. The advantage of the Sodium Salt is its behavior upon dilution into aqueous buffers, where it resists re-protonation and precipitation better than the Free Acid at physiological pH.

Stability[1]

-

Solid State: Both forms are stable at -20°C for >2 years if desiccated.

-

Solution State: DMSO stocks are stable at -80°C for 6-12 months. Avoid repeated freeze-thaw cycles.[5]

-

pH Sensitivity: The Free Acid may precipitate in acidic buffers (pH < 5). The Sodium Salt is designed for neutral to basic buffers (pH 7.0–8.0).

Experimental Workflows

Why Use the Sodium Salt? (The "Matched Pair" Principle)

In high-precision assays, variables must be minimized. If you are using GSK-J1 Sodium Salt (the active drug), you must use GSK-J2 Sodium Salt as the control.

-

Reasoning: Using GSK-J2 Free Acid against GSK-J1 Sodium Salt introduces a variable: the counter-ion and the local pH effect. While minimal, this can skew sensitive enzymatic assays.

-

Protocol: Ensure both the active and control compounds are prepared in identical DMSO stock concentrations (e.g., 10 mM) and diluted into the assay buffer simultaneously.

Standard Dissolution Protocol (Sodium Salt)

This protocol ensures complete solubilization and minimizes precipitation risks in cell-free assays.

-

Weighing: Weigh 1 mg of GSK-J2 Sodium Salt (MW: 412.4).

-

Primary Solubilization (DMSO): Add 242 µL of high-grade DMSO to achieve a 10 mM stock solution. Vortex vigorously for 30 seconds.

-

Visual Check: Solution should be clear and colorless/pale yellow. If particulates remain, sonicate for 5 minutes.

-

-

Aliquot & Store: Dispense into 10-20 µL aliquots. Store at -80°C.

-

Assay Dilution:

-

Dilute the DMSO stock 1:1000 into the assay buffer (e.g., HEPES pH 7.5) to achieve 10 µM final concentration.

-

Note: Keep final DMSO concentration < 0.5% to avoid enzyme denaturation.

-

Cellular Assay Workflow (Prodrug Warning)

CRITICAL WARNING: Neither GSK-J2 Free Acid nor GSK-J2 Sodium Salt is highly cell-permeable due to the charged carboxylate group.

If you use GSK-J2 Sodium Salt on intact cells, uptake will be poor, and it will fail as a control because it simply won't reach the target, not just because it's inactive.

Figure 2: Decision matrix for selecting the correct GSK-J2 form based on experimental context.

References

-

Kruidenier, L., et al. (2012).[2] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[2][3] Nature, 488(7411), 404–408.

-

Structural Genomics Consortium (SGC). (n.d.). GSK-J1 Probe Summary. SGC Probes.

-

Cayman Chemical. (2024). GSK-J2 (sodium salt) Product Datasheet.[2][6] Cayman Chemical Catalog.

-

Tocris Bioscience. (2024). GSK-J2 Product Information. Tocris Catalog.

Sources

A Senior Application Scientist's Guide to Utilizing GSK-J2 Sodium Salt in Epigenetic Research

Abstract

The dynamic regulation of histone methylation is a cornerstone of epigenetic control, influencing gene expression and cellular fate. The reversibility of these modifications has opened new avenues for therapeutic intervention and mechanistic studies.[1] A key repressive mark, the trimethylation of histone H3 at lysine 27 (H3K27me3), is removed by demethylases of the KDM6 subfamily, including KDM6A (UTX) and KDM6B (JMJD3).[2][3][4] This guide provides an in-depth technical overview of GSK-J2 sodium salt, a crucial tool for researchers investigating the roles of KDM6A/B. We will delve into the scientific rationale for its use, provide detailed experimental protocols, and discuss the interpretation of downstream analyses, empowering researchers to leverage this potent inhibitor in their epigenetic studies.

The "Why": Understanding the Scientific Imperative for GSK-J2/J4

The Central Role of H3K27me3 and its "Erasers"

H3K27me3 is a canonical repressive histone mark associated with gene silencing.[1][3] Its levels are meticulously balanced by the "writer" complex, PRC2, and the "eraser" demethylases, KDM6A (UTX) and KDM6B (JMJD3).[3][5] These enzymes play pivotal roles in a multitude of biological processes, including development, cellular differentiation, and immune responses.[6][7] Dysregulation of KDM6A/B activity is implicated in various pathologies, notably cancer and inflammatory diseases, making them compelling targets for investigation.[1][8][9][10]

GSK-J4: A Selective Tool for Probing KDM6A/B Function

GSK-J4 is a potent and selective inhibitor of the H3K27me3/me2-demethylases KDM6A and KDM6B.[2][3][4] Its active form, GSK-J1, exhibits a high degree of selectivity for the KDM6 subfamily over other Jumonji (JMJ) family demethylases.[11][12] This specificity is paramount for attributing observed biological effects directly to the inhibition of H3K27 demethylation. By inhibiting KDM6A/B, GSK-J4 leads to an increase in global H3K27me3 levels, thereby repressing the transcription of target genes.[1][3][13]

The Practical Advantage of GSK-J2 Sodium Salt

While GSK-J4 is the active inhibitor, its utility in cell-based assays can be limited by its physicochemical properties. To overcome this, GSK-J2 sodium salt was developed as a cell-permeable prodrug. Intracellular esterases cleave the ethyl ester group of GSK-J2, releasing the active inhibitor, GSK-J1. This ensures efficient delivery of the active compound into the cellular environment. Furthermore, the sodium salt formulation of GSK-J2 enhances its solubility and stability in aqueous solutions, simplifying its use in cell culture experiments.

Diagram 1: Mechanism of Action

Caption: GSK-J2 sodium salt enters the cell and is converted to the active inhibitor GSK-J1 by intracellular esterases. GSK-J1 then inhibits the demethylase activity of KDM6A and KDM6B, leading to the accumulation of the repressive H3K27me3 mark and subsequent repression of target gene expression.

The "How": A Guide to Experimental Design and Execution

Essential Reagents and Materials

-

GSK-J2 sodium salt

-

GSK-J5 (inactive enantiomer for use as a negative control)[6][12]

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Appropriate cell line and complete culture medium

-

Standard cell culture plastics and equipment (flasks, plates, incubator, etc.)[14]

-

Reagents for downstream analysis (e.g., antibodies for Western blotting, kits for RNA extraction and ChIP)

Reagent Preparation: A Self-Validating System

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of GSK-J2 sodium salt (e.g., 10 mM) in sterile DMSO.

-

Similarly, prepare a 10 mM stock solution of the inactive control, GSK-J5, in DMSO.

-

Causality: Using DMSO as a solvent ensures solubility and allows for minimal solvent volume to be added to cell cultures, reducing potential toxicity. Preparing a high-concentration stock simplifies the preparation of working solutions and minimizes pipetting errors.

-

Aliquot the stock solutions into small, single-use volumes and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in complete cell culture medium.

-

Trustworthiness: Always prepare fresh working solutions for each experiment to ensure consistent potency.

-

Experimental Protocol: A Step-by-Step Cell-Based Assay

This protocol provides a general framework. Optimal conditions, particularly concentration and incubation time, should be determined empirically for each cell line and experimental question.

-

Cell Seeding:

-

Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency by the end of the experiment. This is typically between 50-70% confluency.

-

Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.[14]

-

-

Treatment:

-

The following day, replace the culture medium with fresh medium containing the desired concentrations of GSK-J2 sodium salt, GSK-J5 (inactive control), or a vehicle control (DMSO).

-

Recommended Concentration Range: 1-10 µM. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and desired effect.[13]

-

Incubation Time: 24-72 hours, depending on the desired endpoint. Shorter times may be sufficient to observe changes in histone methylation, while longer times may be necessary to see effects on gene expression and cellular phenotype.

-

-

Experimental Controls: The Key to Rigorous Science

-

Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of the inhibitor. This accounts for any effects of the solvent.

-

Inactive Control: Treat cells with GSK-J5 at the same concentrations as GSK-J2. GSK-J5 is the inactive enantiomer and serves as a crucial negative control to ensure that the observed effects are due to the specific inhibition of KDM6A/B and not off-target effects of the chemical scaffold.[12][15]

-

-

Harvesting and Downstream Analysis:

-

Following the incubation period, harvest the cells for downstream analysis. The specific harvesting method will depend on the subsequent application (e.g., lysis for protein or RNA extraction, fixation for ChIP).

-

Diagram 2: Experimental Workflow